molecular formula C22H24N4OS B15018518 1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B15018518
M. Wt: 392.5 g/mol
InChI Key: NJKSWCORDKWIMY-UHFFFAOYSA-N
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Description

1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring and substituted with phenylethyl groups and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-phenylethylamine with a suitable pyrimidine derivative under acidic conditions, followed by cyclization and introduction of the sulfanylidene group through thiolation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced diazino derivatives, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects such as inhibition of cancer cell proliferation or reduction of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-BIS(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

1,6-bis(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C22H24N4OS/c27-21-19-15-25(13-11-17-7-3-1-4-8-17)16-23-20(19)26(22(28)24-21)14-12-18-9-5-2-6-10-18/h1-10,23H,11-16H2,(H,24,27,28)

InChI Key

NJKSWCORDKWIMY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=S)NC2=O)CCC4=CC=CC=C4

Origin of Product

United States

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